![molecular formula C10H10N2O3 B1232059 Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate CAS No. 52600-52-9](/img/structure/B1232059.png)
Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate
Overview
Description
Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate is a chemical compound with the molecular formula C10H10N2O3 . It has been studied for its potential cardiotonic activity .
Synthesis Analysis
The synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids involves the use of polar groups such as CO2C2H5, (CH2)2CO2CH3, (CH2)3CO2C2H5, CH2OCH3, or CF3 as 2-substituents . The synthesis process typically involves alkaline hydrolysis followed by acidification .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a cyano group (CN), a methyl group (CH3), and an ethyl ester group (COOC2H5) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.20 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis of Indole Derivatives
This compound plays a significant role in the synthesis of indole derivatives . Indoles are important types of molecules and natural products that play a main role in cell biology. They have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis of Coumarin-3-carboxylate Ester
The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
Cardiotonic Activity
Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate has been studied for its cardiotonic activity . Cardiotonic drugs are used to increase the contractility of the heart, which can be beneficial in conditions like heart failure.
Synthesis of 3-Cyancoumarin
The condensation of ethyl cyanoacetate and salicylaldehyde can also lead to the formation of 3-cyancoumarin . Cyancoumarins are a type of coumarin derivatives that have a cyano group attached to the coumarin ring. They have been studied for their potential biological activities.
Use in Green Synthetic Organic Chemistry
The compound is used in green synthetic organic chemistry, particularly in the synthesis of coumarin derivatives . Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Use in Heterocyclic Chemistry
Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate is used in heterocyclic chemistry, a branch of organic chemistry that deals with the synthesis, properties, and applications of these heterocycles .
Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the available resources, it’s noted that compounds with similar structures have been tested for their cardiotonic activity . They are studied as milrinone analogues, which are known to inhibit phosphodiesterase (PDE III), a key enzyme involved in cardiac muscle contraction .
properties
IUPAC Name |
ethyl 5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-7(5-11)9(13)12-6(8)2/h4H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPREFULXHVXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200581 | |
Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
CAS RN |
52600-52-9 | |
Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052600529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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